molecular formula C17H20N4O2 B5374603 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide

カタログ番号 B5374603
分子量: 312.37 g/mol
InChIキー: SWJITSZSROFDNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide, also known as HMPL-523, is a small molecule inhibitor that targets Bruton’s tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. HMPL-523 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

作用機序

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a critical component of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of BTK activity by 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. This ultimately leads to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies.
Biochemical and Physiological Effects:
2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide induces apoptosis and inhibits cell proliferation in B-cell malignancies, including CLL, MCL, and DLBCL. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits tumor growth in mouse xenograft models of these diseases.

実験室実験の利点と制限

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is a potent and selective inhibitor of BTK, which makes it an attractive tool for studying BCR signaling and its role in B-cell malignancies. However, 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has limitations in terms of its solubility and pharmacokinetic properties, which may affect its efficacy in vivo. Therefore, it is important to carefully consider the experimental conditions and dosing regimens when using 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide in preclinical studies.

将来の方向性

There are several future directions for the development of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors and guide patient selection. Another area of research is the development of combination therapies that can enhance the efficacy of BTK inhibitors in B-cell malignancies. Additionally, there is a need for the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms and improve clinical outcomes for patients with B-cell malignancies.

合成法

The synthesis of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been described in a patent application (WO2014151689A1). The method involves the reaction of 4-(5-methylpyridin-2-yl)piperidine with 2-chloronicotinoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride, and then the oxidation of the product with m-chloroperbenzoic acid.

科学的研究の応用

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has been extensively studied in preclinical and clinical settings. In vitro studies have demonstrated that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide inhibits BTK activity and downstream BCR signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide has potent antitumor activity in mouse xenograft models of CLL, MCL, and DLBCL.
Clinical trials of 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide have been conducted in patients with relapsed or refractory CLL, MCL, and DLBCL. Phase I/II studies have shown that 2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]nicotinamide is well-tolerated and has promising clinical activity in these patients, with overall response rates ranging from 50% to 80%.

特性

IUPAC Name

2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12-4-5-14(20-11-12)17(23)6-9-21(10-7-17)16-13(15(18)22)3-2-8-19-16/h2-5,8,11,23H,6-7,9-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJITSZSROFDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C3=C(C=CC=N3)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。